3-Acetyl-tetrahydropyran-2,4,6-trione
Description
3-Acetyl-tetrahydropyran-2,4,6-trione is a cyclic trione derivative featuring a tetrahydropyran backbone substituted with three ketone groups and an acetyl moiety. Its structure enables unique tautomeric behavior, as observed in analogs like 3,5-diacetyl-tetrahydropyran-2,4,6-trione, which forms a double tautomeric system involving intramolecular hydrogen bonding . This compound’s reactivity and stability are influenced by the interplay of its electron-withdrawing carbonyl groups and steric effects from substituents.
Properties
Molecular Formula |
C7H6O5 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-acetyloxane-2,4,6-trione |
InChI |
InChI=1S/C7H6O5/c1-3(8)6-4(9)2-5(10)12-7(6)11/h6H,2H2,1H3 |
InChI Key |
ULYBDHWPSNRFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)CC(=O)OC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Tautomeric Properties
The compound’s cyclic trione framework allows for tautomerism, a feature shared with 1,5-diphenylpentane-1,3,5-trione. Isotopic perturbation studies reveal that 3,5-diacetyl-tetrahydropyran-2,4,6-trione exists as a major asymmetrical isomer with a minor symmetrical form stabilized by hydrogen bonding . This contrasts with linear triones, where tautomerism is less constrained.
Comparison with Structurally Similar Compounds
Barbiturate Derivatives
Barbiturates such as 5-butyl-5-ethyl-1,3-diazinane-2,4,6-trione (butethal) and 1-ethyl-1,3-diazinane-2,4,6-trione (N-ethylbarbituric acid) share the 1,3-diazinane-trione core but differ in substituents (Table 1). These derivatives exhibit sedative properties, whereas 3-acetyl-tetrahydropyran-trione’s applications remain less documented but may involve antimicrobial activity, as seen in furan-substituted analogs .
Table 1: Comparison with Barbiturates
| Compound | Core Structure | Substituents | Applications |
|---|---|---|---|
| 3-Acetyl-tetrahydropyran-trione | Tetrahydropyran-trione | Acetyl group | Under investigation |
| Butethal (Soneryl®) | Diazinane-trione | Butyl, ethyl | Sedative (Belloid®) |
| N-Ethylbarbituric acid | Diazinane-trione | Ethyl | Pharmaceutical intermediate |
Pyrimidine and Pyran Derivatives
Linear vs. Cyclic Triones
Linear triones like 1,5-diphenylpentane-1,3,5-trione exhibit simpler tautomerism without cyclic constraints, leading to higher conformational flexibility. In contrast, 3-acetyl-tetrahydropyran-trione’s rigid pyran ring stabilizes specific tautomers, impacting reactivity in nucleophilic additions .
Physicochemical and Spectral Properties
- Melting Points and Stability : Barbiturates (e.g., butethal, m.p. ~124–126°C) generally exhibit higher thermal stability than 3-acetyl-tetrahydropyran-trione due to hydrogen-bonded crystalline structures .
- Spectroscopy : NMR and IR data for pyrimidine-triones (δ 10–12 ppm for NH protons in DMSO-d6) differ from tetrahydropyran-triones, where acetyl protons resonate at δ 2.1–2.5 ppm .
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